

# Unveiling the Kinetics of Ni-Zr Alloy Formation: A Molecular Dynamics Comparison

Author: BenchChem Technical Support Team. Date: December 2025

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A deep dive into the atomic-scale mechanisms governing the formation of Nickel-Zirconium (Ni-Zr) alloys reveals a complex interplay of temperature, composition, and processing conditions. Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate these phenomena, offering unparalleled insights into the kinetics of amorphization and crystallization. This guide provides a comparative overview of key findings from various MD studies, focusing on the kinetic parameters that dictate the alloy's structural evolution.

The formation of amorphous and crystalline phases in the Ni-Zr system is of significant interest for applications ranging from bulk metallic glasses to nuclear materials. Understanding the kinetics of these transformations is crucial for controlling the final microstructure and properties of the alloy. MD simulations allow researchers to track the trajectories of individual atoms, providing a bottom-up approach to unraveling the mechanisms of diffusion, nucleation, and growth that are often difficult to probe experimentally.

## **Comparison of Interatomic Potentials**

The accuracy of any MD simulation is fundamentally dependent on the interatomic potential used to describe the forces between atoms. For the Ni-Zr system, several potentials have been developed and utilized, each with its own strengths and limitations. The most common types are the Embedded Atom Method (EAM) and the Finnis-Sinclair (FS) potentials. More recently, the second nearest-neighbor modified embedded-atom method (2NN-MEAM) has also been employed.



Interatomic Potential	Key Features & Intended Applications	Reference
Finnis-Sinclair (FS)	Well-suited for simulating solidification processes, including the study of solid-liquid interfaces and crystal growth. A specific FS potential developed by Wilson and Mendelev has been used to investigate the anisotropy of solid-liquid interface properties in the Ni-Zr B33 phase.[1]	[1]
Embedded Atom Method (EAM)	A widely used potential for metallic systems, capable of describing a broad range of properties. Different parameterizations exist, tailored for specific aspects of alloy behavior.	[2]
2nd Nearest-Neighbor MEAM (2NN-MEAM)	An extension of the MEAM formalism that considers interactions with second nearest neighbors, potentially offering improved accuracy for complex crystal structures and mechanical properties. It has shown good consistency with experimental data for various properties in the Zr-Ni system.	[3]

The choice of potential significantly influences the simulation outcomes, including predicted melting points, diffusion coefficients, and the stability of different phases. Therefore, a careful evaluation and selection of the interatomic potential are paramount for obtaining physically meaningful results.



## **Kinetic Data from Molecular Dynamics Simulations**

MD simulations have been employed to quantify various kinetic parameters associated with Ni-Zr alloy formation. These include diffusion coefficients, activation energies for diffusion, and the velocity of the solid-liquid interface during solidification.

#### **Diffusion Kinetics**

Diffusion is the fundamental process controlling the rate of alloy formation and phase transformations. MD simulations can provide detailed information on the self-diffusion of Ni and Zr atoms, as well as interdiffusion within the alloy.

Alloy Compositio n	Phase	Atom	Diffusion Coefficient (m²/s)	Activation Energy (eV)	Reference
Ni-Zr Melts	Liquid	Ni, Zr	Varies with temperature and composition	Not explicitly stated in abstract	[4][5]
Amorphous NiZr	Amorphous	Ni	-	~1.09 (experimental )	

A study on Ni-Zr melts aimed to generate a reliable database of diffusion properties using MD simulations, employing the Green-Kubo formalism to calculate transport coefficients.[4][5] While specific values for diffusion coefficients and activation energies from these simulations require consulting the full study, the work highlights the capability of MD to provide a detailed understanding of diffusion dynamics in the liquid state.[4][5] An experimental study on amorphous NiZr reported a preliminary activation enthalpy of 105 kJ/mol (~1.09 eV) for Ni diffusion, providing a valuable benchmark for simulation results.

## Solidification and Crystal Growth Kinetics

The velocity of the solid-liquid interface is a critical parameter in determining the microstructure of the solidified alloy. MD simulations have been used to study the growth of crystalline phases



from the melt.

Alloy Composition	Crystalline Orientation	Interface Velocity	Key Findings	Reference
Ni-0.1 at.% Zr	(100), (110), (111)	Varies with undercooling	Addition of 0.1% Zr increases the interface growth velocity compared to pure Ni.	[6]
Ni-1 at.% Zr	(100), (110), (111)	Varies with undercooling	Further increase in Zr content to 1% decreases the interface growth velocity.	[6]
NisoZrso	Various	Anisotropic	The solid-liquid interface properties, including mobility, exhibit a high degree of anisotropy. The[7] interface shows the lowest mobility.	[1]

These studies demonstrate that both alloy composition and the crystallographic orientation of the growing solid phase significantly influence the solidification kinetics.

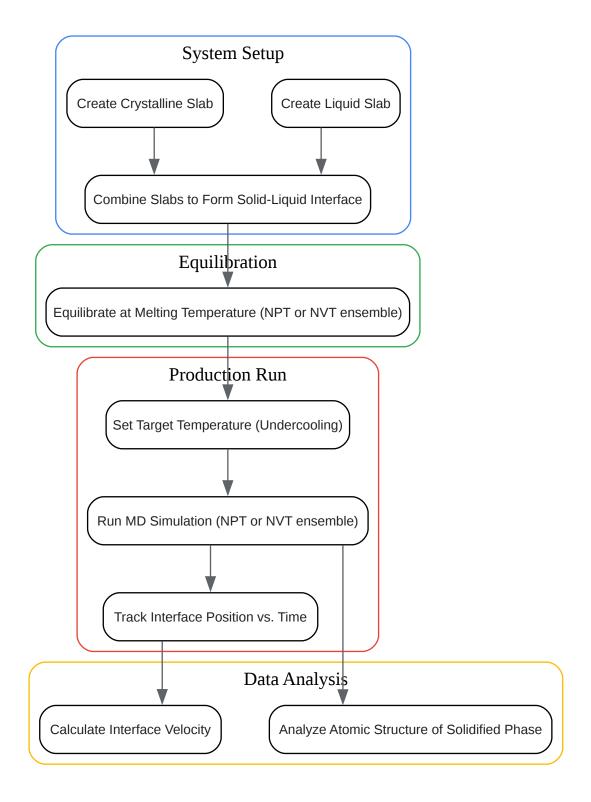
# **Experimental and Simulation Protocols**

The methodologies employed in MD simulations are crucial for the reproducibility and validity of the results. Below are outlines of typical experimental protocols for studying Ni-Zr alloy formation kinetics.



## Simulation of Solidification and Crystal Growth

A common approach to studying solidification is the "free solidification" method, where a solid-liquid interface is created and its movement is tracked over time at a given temperature.





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MD workflow for solidification simulation.

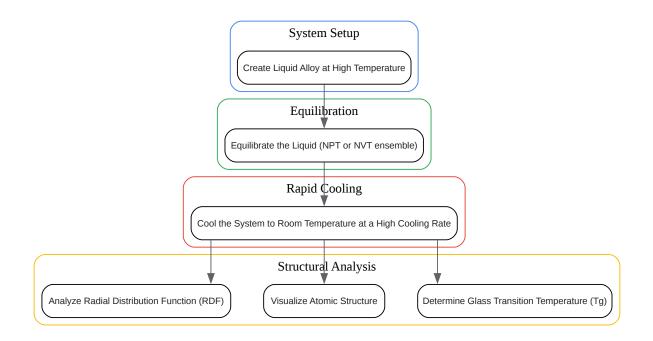
#### Key Simulation Parameters:

- Software: LAMMPS (Large-scale Atomic/Molecular Massively Parallel Simulator) is frequently used.[6]
- Interatomic Potential: A suitable potential, such as a Finnis-Sinclair or EAM potential, is chosen based on the specific research question.
- Ensemble: Simulations are typically performed in the NPT (isothermal-isobaric) or NVT (canonical) ensemble.
- Time Step: A time step on the order of femtoseconds is common.
- System Size: The number of atoms can range from tens of thousands to millions, depending on the phenomenon being studied.
- Analysis: The position of the solid-liquid interface is often determined by analyzing the local atomic order using techniques like the bond-order parameter analysis.

## **Simulation of Amorphous Phase Formation**

The formation of amorphous Ni-Zr alloys is typically studied by simulating the rapid cooling of a liquid alloy from a high temperature.





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MD workflow for amorphization simulation.

#### **Key Simulation Parameters:**

- Cooling Rate: The rate of cooling is a critical parameter, with higher cooling rates generally favoring the formation of an amorphous structure.
- Analysis: The amorphous nature of the final structure is confirmed by analyzing the radial distribution function (RDF), which shows broad peaks characteristic of a disordered material, and by visualizing the atomic arrangement. The glass transition temperature (Tg) can be identified by monitoring the change in volume or energy as a function of temperature during cooling.

In conclusion, molecular dynamics simulations provide a powerful framework for investigating the kinetic aspects of Ni-Zr alloy formation at the atomic level. By carefully selecting the



interatomic potential and simulation methodology, researchers can obtain valuable quantitative data on diffusion, crystallization, and amorphization, which can guide the design and processing of these important materials. The continued development of more accurate interatomic potentials and advanced simulation techniques will further enhance our understanding of the complex kinetic pathways in this and other alloy systems.

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- To cite this document: BenchChem. [Unveiling the Kinetics of Ni-Zr Alloy Formation: A Molecular Dynamics Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15485203#kinetic-study-of-ni-zr-alloy-formation-using-molecular-dynamics]

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